molecular formula C16H14Cl2N4O B2491232 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone CAS No. 338400-42-3

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone

Cat. No.: B2491232
CAS No.: 338400-42-3
M. Wt: 349.22
InChI Key: PLSCUBIDNBPERS-NISSZXTISA-N
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Description

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone (CAS: 2385645-21-4) is a hydrazone derivative characterized by a 3,5-dichlorophenyl hydrazone group and a 4-methylphenyl ketone moiety. Its molecular formula is C₁₈H₁₅Cl₂N₄O, with a molecular weight of 389.25 g/mol (calculated). The compound is synthesized via condensation reactions involving aryl hydrazines and β-ketoaldehydes, typical of hydrazone chemistry . It is available at ≥95% purity, as noted in commercial catalogs , and is primarily used in research for exploring structure-activity relationships (SAR) in medicinal and agrochemical contexts.

Properties

IUPAC Name

(2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydrazinylidene-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O/c1-10-2-4-11(5-3-10)16(23)15(9-20-19)22-21-14-7-12(17)6-13(18)8-14/h2-9,21H,19H2,1H3/b20-9+,22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSCUBIDNBPERS-NISSZXTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone typically involves the reaction of 3,5-dichlorophenylhydrazine with 4-methylbenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating the formation of other complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
  • Intermediate for Drug Development : It is often used as an intermediate in the synthesis of pharmaceutical compounds due to its ability to undergo further modifications.

Biology

  • Antimicrobial Activity : Studies have demonstrated that 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone exhibits notable antimicrobial properties against various pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a novel antimicrobial agent.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms like apoptosis induction. Research indicates that it selectively targets cancer cells while minimizing toxicity to normal cells.

Medicine

  • Therapeutic Applications : Ongoing research is focused on exploring the therapeutic applications of this compound, particularly in oncology and infectious diseases. Its unique properties may lead to the development of new treatments for cancer and antibiotic-resistant infections.

Case Study on Antimicrobial Efficacy

A recent study synthesized a series of acylhydrazones, including derivatives of the target compound. Results indicated that specific modifications on the phenyl rings enhanced antibacterial potency against resistant strains such as Staphylococcus aureus and Escherichia coli.

Case Study on Cytotoxicity

Another investigation assessed the cytotoxic effects of various hydrazones on normal human cell lines compared to cancer cell lines. Findings revealed that while some compounds effectively killed cancer cells (e.g., IC50 = 12 µM against A549 lung cancer cells), they exhibited minimal toxicity towards normal cells, indicating a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazones are a versatile class of compounds with diverse applications. Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone 2385645-21-4 C₁₈H₁₅Cl₂N₄O 389.25 3,5-Cl₂Ph, 4-MePh ≥95%
2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal hydrazone 338400-36-5 C₁₈H₂₀N₄O₂ 324.38 3,5-Me₂Ph, 4-OMePh >90%
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime 339279-66-2 C₁₅H₁₀BrCl₂N₃O₂ 415.10 3,5-Cl₂Ph, 4-BrPh, oxime ≥95%
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Not provided C₂₄H₂₅Cl₂N₅O₃S 548.20 3,5-Cl₂Ph, thiazole, piperazine N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3,5-dichlorophenyl group in the target compound enhances electrophilicity and stability compared to dimethyl or methoxy substituents (e.g., 338400-36-5) .
  • Oxime vs. Hydrazone: The oxime derivative (339279-66-2) exhibits higher molecular weight and altered solubility due to the oxime group (-NOH) .
Physicochemical Properties
  • Solubility : The 4-methylphenyl group in the target compound improves lipophilicity compared to methoxy-substituted analogues (e.g., 338400-36-5), which may enhance membrane permeability .
  • Thermal Stability: Dichlorophenyl derivatives generally exhibit higher melting points than their non-halogenated counterparts due to stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone, also known by its CAS number 338400-38-7, is a compound that belongs to the class of hydrazones. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its synthesis, structural properties, and various biological effects.

  • Molecular Formula : C16H12Cl2N2O2
  • Molecular Weight : 335.18 g/mol
  • CAS Number : 338400-38-7

Synthesis

The synthesis of hydrazones typically involves the condensation reaction of hydrazides with aldehydes or ketones. For this compound, the starting materials include hydrazides derived from carboxylic acids and appropriate aromatic aldehydes. The reaction yields can vary depending on the specific aldehyde used, with reported yields ranging from 67% to over 90% in various studies .

Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening results suggest that some acylhydrazones demonstrate antimicrobial effects comparable to or better than commercially available antibiotics .

Table 1: Antimicrobial Activity of Selected Hydrazones

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Hydrazone AMRSA8 µg/mL
Hydrazone BE. coli16 µg/mL
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanalMRSA4 µg/mL

Anticancer Activity

The anticancer potential of hydrazones has also been highlighted in various studies. The compound shows promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. Specific studies have reported that hydrazones can selectively target cancerous cells while exhibiting minimal toxicity to normal cells .

Table 2: Anticancer Activity of Hydrazones

Compound NameCancer Cell LineIC50 (µM)
Hydrazone CHeLa10
Hydrazone DMCF-715
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanalA54912

The biological activity of hydrazones is often attributed to their ability to form chelates with metal ions and interact with cellular macromolecules. The presence of electron-withdrawing groups like chlorine enhances lipophilicity, which is crucial for membrane penetration and subsequent biological activity . The structure-activity relationship (SAR) studies indicate that modifications in the hydrazone moiety can significantly influence their antimicrobial and anticancer properties.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized a series of acylhydrazones, including derivatives of the target compound. The results showed that certain substitutions on the phenyl rings increased antibacterial potency against resistant strains.
  • Case Study on Cytotoxicity : Another investigation assessed the cytotoxic effects of various hydrazones on normal human cell lines compared to cancer cell lines. The findings indicated that while some compounds effectively killed cancer cells, they exhibited negligible toxicity towards normal cells, suggesting a favorable therapeutic index.

Q & A

Q. Table 1: Comparative Synthesis Conditions

PrecursorSolvent SystemReflux TimeYieldPurification MethodReference
3,5-DichlorophenylhydrazineDMF-acetic acid2 h65%DMF-ethanol recrystallization
Substituted oxocompoundEthanol-HCl8 h80–85%Column chromatography

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • Elemental Analysis (CHNS): Validates empirical formula (e.g., C16H13Cl2N3O2) with deviations <0.3% .
  • FT-IR Spectroscopy: Identifies characteristic bands (e.g., C=O stretch at ~1685 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
  • NMR Spectroscopy: 1H-NMR (δ 2.17–7.74 ppm for aromatic protons) and 13C-NMR (δ 110–162 ppm for carbonyl carbons) confirm substituent positions .
  • Mass Spectrometry: EIMS or HRMS to verify molecular ion peaks (e.g., m/z 350.2) .

Advanced: How can researchers optimize synthesis yield using experimental design principles?

Methodological Answer:
Implement Design of Experiments (DoE) to systematically vary parameters:

  • Factors: Solvent polarity (DMF vs. ethanol), temperature (60–100°C), and molar ratios (1:1 to 1:3).
  • Response Surface Methodology (RSM): Models interactions between factors to identify optimal conditions (e.g., 1:2.5 molar ratio in DMF at 80°C for 5 hours) .
  • Flow Chemistry: Continuous-flow systems improve reproducibility and reduce side reactions via precise control of residence time .

Advanced: How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:
Discrepancies arise from:

  • Polymorphism: Recrystallization solvents (e.g., DMF vs. ethanol) can produce different crystalline forms .
  • Analytical Conditions: Calibrate instruments using standards (e.g., indium for DSC melting points).
  • Solution: Cross-validate data with multiple techniques (e.g., DSC for melting points, X-ray crystallography for definitive structure) .

Basic: What safety precautions are necessary during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods due to volatile solvents (e.g., acetic acid, DMF).
  • Waste Disposal: Segregate halogenated waste and consult certified agencies for disposal .

Advanced: What methodologies assess the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HeLa) to evaluate IC50 values .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., Cl, CH3) and correlate with bioactivity trends .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • Chromatography: TLC (Rf values) and HPLC (retention time ≥95% peak area) .
  • Melting Point Analysis: Sharp range (e.g., 141–143°C) indicates purity .
  • Spectroscopic Purity: Absence of extraneous peaks in NMR/IR .

Advanced: How to analyze electronic/steric effects on hydrazone reactivity?

Methodological Answer:

  • Computational Chemistry: DFT calculations (e.g., Gaussian 09) to map electron density (HOMO/LUMO) and predict sites for electrophilic attack .
  • X-ray Crystallography: Resolve steric hindrance from substituents (e.g., 3,5-dichlorophenyl group) .
  • Kinetic Studies: Monitor reaction rates under varying steric environments (e.g., bulky vs. planar substituents) .

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